molecular formula C6H10BrF3 B2596291 4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane CAS No. 2168854-94-0

4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane

Cat. No.: B2596291
CAS No.: 2168854-94-0
M. Wt: 219.045
InChI Key: ISTIYHGMNQWBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane is a fluorinated organic compound with the molecular formula C6H10BrF3. It is characterized by the presence of a bromine atom and three fluorine atoms attached to a butane backbone. This compound is primarily used in research and development, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-2,2-dimethylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products include alcohols and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation Reactions: Carboxylic acids and ketones are formed.

    Reduction Reactions: Alkanes and alcohols are produced.

Scientific Research Applications

4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved in its reactions are determined by the nature of the reagents and the reaction environment .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1,2-trifluoro-1-butene: This compound has a similar structure but with a different arrangement of fluorine atoms.

    4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine: This compound contains a pyridine ring in addition to the bromine and fluorine atoms.

    1-Bromo-3,3,3-trifluoropropane: This compound has a shorter carbon chain but similar halogenation.

Uniqueness

4-Bromo-1,1,1-trifluoro-2,2-dimethylbutane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. Its high reactivity and stability make it a valuable compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

4-bromo-1,1,1-trifluoro-2,2-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c1-5(2,3-4-7)6(8,9)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTIYHGMNQWBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168854-94-0
Record name 4-bromo-1,1,1-trifluoro-2,2-dimethylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.